5-Benzothiopheneboronic acid

Description

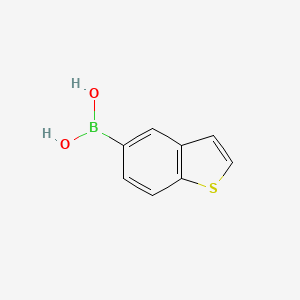

Structure

2D Structure

Properties

IUPAC Name |

1-benzothiophen-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRZWFSXTOTWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)SC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586321 | |

| Record name | 1-Benzothiophen-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845872-49-3 | |

| Record name | 1-Benzothiophen-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845872-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Benzothiopheneboronic Acid and Its Derivatives

Direct Borylation Approaches

Direct borylation represents a powerful and atom-economical strategy for synthesizing benzothiopheneboronic acids. These methods avoid the multi-step sequences often required in traditional approaches that rely on the generation of organometallic reagents.

Palladium-Catalyzed Miyaura Borylation

The palladium-catalyzed Miyaura borylation is a cornerstone method for the synthesis of arylboronic esters from aryl halides or pseudo-halides. nih.govbeilstein-journals.org The reaction involves the cross-coupling of a halogenated benzothiophene (B83047) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.com This method is noted for its mild reaction conditions and broad functional group tolerance. alfa-chemistry.comorganic-chemistry.org

The success of the Miyaura borylation is highly dependent on the choice of the palladium catalyst and the associated ligands. The catalytic system's role is to facilitate the oxidative addition of the palladium to the carbon-halogen bond and the subsequent transmetalation with the diboron reagent. alfa-chemistry.com

Research has shown that various palladium sources, including Pd(dppf)Cl₂, Pd(dba)₂, and Pd(PPh₃)₄, are effective for this transformation. mdpi.com The choice of ligand is critical for stabilizing the palladium catalyst, promoting its reactivity, and influencing the reaction's efficiency. Bulky, electron-rich phosphine (B1218219) ligands are frequently employed to enhance catalytic activity. For instance, ligands like XPhos and SPhos have been shown to be effective in the borylation of aryl chlorides and bromides, which are often challenging substrates. researchgate.netresearchgate.net In one specific case, the borylation of a 4-chlorobenzothiophene derivative was successfully achieved using a Pd(dba)₂/XPhos catalytic system. researchgate.netgrafiati.com

Table 1: Examples of Catalytic Systems for Miyaura Borylation of (Benzo)thiophene Derivatives

| Substrate | Catalyst | Ligand | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobenzothiophene derivative | Pd(dba)₂ | XPhos | NaOAc | 4-(pin)B-benzothiophene derivative | 58% | researchgate.netgrafiati.com |

| 2-Bromo-benzo[b]thiophene | Pd(dppf)Cl₂ | dppf | KOAc | Benzo[b]thiophene-2-boronic acid pinacol (B44631) ester | Not specified | |

| Aryl Bromides | Pd(dba)₂ | DPEphos | K₃PO₄ | Arylboronate | High | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Reaction conditions, including the choice of base, solvent, and temperature, play a pivotal role in the outcome of the Miyaura borylation. The base is crucial not only for activating the diboron reagent but also for influencing the rate of transmetalation. alfa-chemistry.comorganic-chemistry.org

Potassium acetate (B1210297) (KOAc) is a commonly used base that is effective and mild enough to prevent the subsequent Suzuki-Miyaura coupling of the newly formed boronic ester with the starting halide. organic-chemistry.org However, optimization studies have revealed that other bases, such as potassium phosphate (B84403) (K₃PO₄) or even organic bases like DBU, can be superior for specific substrates. organic-chemistry.orgresearchgate.net The solvent also has a significant impact, with polar aprotic solvents like dioxane, DMSO, and DMF often providing good results. mdpi.com Temperatures typically range from 50 to 100 °C, although room-temperature methods have also been developed, enhancing the reaction's practicality and functional group compatibility. nih.govbeilstein-journals.orgacs.org For example, a failed attempt to synthesize a benzodithiophene boronic ester using standard conditions [Pd(dppf)Cl₂, KOAc, dioxane] highlights the sensitivity of the reaction to the specific substrate and conditions. mdpi.com

Table 2: Influence of Reaction Conditions on Miyaura Borylation

| Condition | Variation | Effect on Reaction | Reference |

|---|---|---|---|

| Base | Weak bases (e.g., KOAc) vs. Strong bases | Weak bases are generally preferred to avoid competing Suzuki coupling. Stronger bases can sometimes improve yields for less reactive halides. | alfa-chemistry.comorganic-chemistry.org |

| Solvent | Polar aprotic (e.g., Dioxane, DMSO) | Generally increases reaction rates and yields. | mdpi.com |

| Temperature | 80-100 °C vs. Room Temperature | Elevated temperatures are common, but milder, room-temperature protocols have been developed to improve tolerance of sensitive functional groups. | nih.govacs.org |

| Boron Reagent | B₂pin₂ vs. HBpin | B₂pin₂ is standard. HBpin is more reactive and atom-economical, used in Masuda borylation, a related process. | organic-chemistry.orgmdpi.com |

This table is interactive. Users can filter and sort the data based on the parameters.

Optimization of Catalytic Systems and Ligands

Metal-Free Borylation Strategies

In an effort to develop more sustainable and cost-effective synthetic methods, metal-free borylation strategies have emerged as a powerful alternative. beilstein-journals.org These reactions circumvent the need for transition metal catalysts, which can be expensive and leave trace metal impurities in the final products.

A notable metal-free approach for synthesizing C3-borylated benzothiophenes is the boron trichloride (B1173362) (BCl₃)-induced borylative cyclization of ortho-alkynyl thioanisoles. nih.govd-nb.info This reaction represents a simple and scalable method where the benzothiophene scaffold and the C-B bond are formed in a single step. nih.gov The process is initiated by the electrophilic activation of the alkyne by BCl₃, which triggers an intramolecular cyclization via thioboration. nih.govnih.gov

Table 3: BCl₃-Induced Borylative Cyclization of o-Alkynyl-thioanisoles

| Starting Material (o-alkynyl-thioanisole) | Product (C3-borylated benzothiophene pinacol ester) | Yield | Reference |

|---|---|---|---|

| 1-((4-fluorophenyl)ethynyl)-2-(methylthio)benzene | 2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene | 75% | nih.gov |

| 1-(methylthio)-2-(phenylethynyl)benzene | 2-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene | 91% | nih.gov |

This table is interactive. Click on the headers to sort the data.

Another catalyst-free formal thioboration employs B-chlorocatecholborane to generate borylated benzothiophenes from similar precursors, offering good to high yields and tolerance of various functional groups. escholarship.orgnih.gov

When borylating a pre-formed benzothiophene ring, controlling the regioselectivity is paramount. In electrophilic aromatic substitution (SₑAr) reactions, which are relevant to many borylation mechanisms, the alpha-positions (C2 and C3) of the thiophene (B33073) ring are generally more reactive than the beta-positions. rsc.org Specifically for benzothiophene, electrophilic attack often favors the C3 position, but the outcome can be influenced by the specific reagents and reaction conditions.

In the context of intramolecular electrophilic C-H borylation, studies on related bithiophene systems have shown a strong preference for borylation at the thienyl alpha position over the beta position. rsc.org For benzothiophene itself, C-H borylation using certain reagents can selectively target the C2 position. For example, a transition-metal-free method using a combination of a benzylic boronate and an alkali-metal alkoxide has been shown to borylate 5-bromobenzo[b]thiophene (B107969) at the C2 position, leaving the C-Br bond at the 5-position intact. nih.gov This selectivity is driven by the deprotonation of the most acidic C-H bond, which in this case is at the C2 position. nih.gov Conversely, iridium-catalyzed C-H borylation reactions often show high selectivity for the less sterically hindered C-H bond, which can be a powerful tool for accessing different isomers. nih.govnih.gov Understanding the interplay of electronic and steric factors is therefore crucial for predicting and controlling the site of borylation on the benzothiophene core. rsc.orgnih.gov

Boron Trihalide-Induced Annulative Thioboration

Lithiation-Boronation Sequences

A primary and widely utilized method for the synthesis of aryl and heteroaryl boronic acids, including 5-benzothiopheneboronic acid, is the lithiation-boronation sequence. This process involves the generation of a highly reactive organolithium intermediate from an aryl halide, which is then trapped with a borate (B1201080) ester to form a boronate complex. Subsequent hydrolysis yields the target boronic acid.

Lithium-halogen exchange is a powerful and rapid reaction for creating organolithium species from organic halides. wikipedia.org This method is particularly effective for preparing aryl- and vinyllithium (B1195746) reagents that are otherwise difficult to access. wikipedia.org The reaction rate typically follows the trend of I > Br > Cl for the halogen, making aryl bromides common starting materials. wikipedia.org For the synthesis of this compound, the key precursor is 5-bromobenzothiophene. The process involves the exchange of the bromine atom with lithium, creating a nucleophilic 5-lithiobenzothiophene intermediate poised for reaction with an electrophile. wikipedia.orgnih.gov

The classic and most common approach involves the lithium-halogen exchange of 5-bromobenzothiophene using an alkyllithium reagent, typically n-butyllithium (n-BuLi), at cryogenic temperatures. arkat-usa.orgorgsyn.org The reaction is performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), often mixed with a non-polar solvent such as toluene. orgsyn.orgnih.gov The n-BuLi is added dropwise to a solution of the aryl bromide, typically at temperatures between -40°C and -78°C, to form the aryllithium intermediate. arkat-usa.orgorgsyn.org

Immediately following the formation of the 5-lithiobenzothiophene species, an electrophilic boron source is introduced. Triisopropyl borate, B(O-iPr)₃, is frequently used for this purpose. arkat-usa.orgnih.govnih.gov The aryllithium attacks the electrophilic boron atom of the borate ester, displacing one of the isopropoxide groups to form a lithium triisopropyl(benzothienyl)borate intermediate. nih.gov The reaction is generally kept at low temperature initially and then allowed to warm, ensuring the completion of the borylation step. nih.gov

Table 1: Typical Reaction Conditions for Lithiation-Borylation

| Parameter | Condition | Source(s) |

| Starting Material | 5-Bromobenzothiophene | orgsyn.org |

| Lithiation Reagent | n-Butyllithium (n-BuLi) | arkat-usa.orgnih.gov |

| Boron Source | Triisopropyl Borate | arkat-usa.orgnih.govnih.gov |

| Solvent System | THF, Toluene, Hexanes | orgsyn.orgnih.gov |

| Temperature | -78°C to -40°C | arkat-usa.orgorgsyn.org |

| Workup | Acidic Hydrolysis | arkat-usa.orgorgsyn.org |

The borate ester intermediate formed in the reaction is not the final product and must be hydrolyzed to yield the free boronic acid. google.com This is typically accomplished by quenching the reaction mixture with an aqueous acid, such as hydrochloric acid (HCl). arkat-usa.orgorgsyn.org The acidic workup protonates the oxygen atoms, leading to the release of isopropanol (B130326) and the formation of this compound. wikipedia.org The pH of the aqueous layer is sometimes adjusted to near neutral (pH ≈ 7) to facilitate the precipitation and isolation of the boronic acid product, which often has limited solubility in water. orgsyn.orgfishersci.com

Despite its utility, the lithium-halogen exchange and borylation sequence is associated with several challenges, particularly during scale-up.

Exothermic Nature : The reaction between n-BuLi and the aryl bromide is highly exothermic, necessitating cryogenic temperatures for control. pharmtech.compharmtech.com Managing heat removal on an industrial scale can be challenging and costly. pharmtech.com

Byproduct Formation : A significant challenge is the side reaction between the n-BuLi reagent and the triisopropyl borate electrophile. pharmtech.compharmtech.com If excess n-BuLi is present or if local concentrations are high, it can attack the borate ester, leading to the formation of butylboronic acid derivatives after hydrolysis. odu.edu These impurities can be very difficult to separate from the desired product. pharmtech.compharmtech.com

Boroxine (B1236090) Formation : Boronic acids have a propensity to lose water and form cyclic trimer anhydrides known as boroxines. wikipedia.orgwiley-vch.de This dehydration can occur during isolation and drying, leading to an impure final product. researchgate.net Optimized crystallization procedures are often required to isolate the free boronic acid in a stable, pure form. researchgate.net

Table 2: Challenges in Lithiation-Borylation Synthesis

| Challenge | Consequence | Source(s) |

| Exothermic Reaction | Requires cryogenic conditions; difficult to manage on a large scale. | pharmtech.compharmtech.com |

| Side reaction of n-BuLi with borate ester | Formation of difficult-to-remove butylboronic acid impurities. | pharmtech.compharmtech.comodu.edu |

| Proto-deboronation | Loss of the boronic acid group, forming benzothiophene impurity; reduced yield. | nih.govresearchgate.net |

| Boroxine Formation | Dehydration of the boronic acid to its cyclic trimer anhydride, affecting purity. | researchgate.netwikipedia.orgwiley-vch.de |

Lithium-Halogen Exchange Reactions

Use of n-Butyllithium and Triisopropyl Borate

Alternative Synthetic Routes to Benzothiopheneboronic Acid Precursors

The journey from a laboratory-scale synthesis to a robust industrial manufacturing process for key building blocks like substituted benzothiophenes often involves a significant evolution in synthetic strategy. researchgate.net Initial routes used for early-stage discovery and preclinical supply are frequently adapted from academic literature but may not be suitable for large-scale production due to issues with safety, cost, purity, or throughput. researchgate.net

For instance, the synthesis of a related benzothiophene-2-yl-boronic acid building block for the anticancer agent Rogaratinib illustrates this evolution. researchgate.net The initial research route, while effective for producing kilogram-scale quantities, faced challenges that prompted the development of entirely new approaches for market supply. researchgate.net These challenges included catalyst costs, stringent purity requirements, and practical issues with scalability. researchgate.net

Friedel-Crafts Cyclization Approaches to Benzothiophene Cores

A foundational method for constructing the benzothiophene scaffold is through intramolecular Friedel-Crafts-type cyclization reactions. thieme-connect.deresearchgate.net This electrophilic aromatic substitution pathway allows for the formation of the fused thiophene ring onto a benzene (B151609) core. The process typically involves the cyclization of a substituted phenyl thioether precursor bearing a suitable electrophilic component.

One common strategy involves the intramolecular cyclization of (phenylsulfanyl)acetic acid or its derivatives. researchgate.net The reaction can be promoted by strong acids, which facilitate the formation of a reactive acylium ion or a related electrophilic species that then attacks the electron-rich aromatic ring to close the thiophene ring. Another variation is the Friedel-Crafts acylation of a pre-formed thiophene ring, though this is a different approach to functionalization rather than core construction. nih.gov For the core synthesis, the choice of solvent is critical, with halogenated solvents like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) being commonly employed. google.com

The success of the cyclization can be sensitive to the electronic nature of substituents on the aromatic ring. nih.gov Electron-withdrawing groups can deactivate the ring towards electrophilic attack, sometimes impeding or completely preventing the desired cyclization under standard conditions. nih.gov The catalyst, typically a Lewis acid like aluminum chloride, plays a pivotal role in activating the electrophile for the ring-closing step. google.com

Table 1: Overview of Friedel-Crafts Cyclization for Benzothiophene Core Synthesis

| Parameter | Description | Source(s) |

| Reaction Type | Intramolecular Electrophilic Aromatic Substitution | thieme-connect.deresearchgate.net |

| Typical Precursors | Substituted phenyl thioethers, (Phenylsulfanyl)acetic acids | researchgate.net |

| Catalysts | Lewis acids (e.g., Aluminum chloride), Strong protic acids (e.g., Methanesulfonic acid) | nih.govgoogle.com |

| Common Solvents | Dichloromethane, 1,2-dichloroethane, Chlorobenzene | nih.govgoogle.com |

| Influencing Factors | Electronic properties of substituents on the aromatic ring | nih.gov |

Palladium-Catalyzed Newman-Kwart Rearrangements

The Newman-Kwart rearrangement (NKR) is a powerful thermal reaction for synthesizing S-aryl thiocarbamates from the corresponding O-aryl thiocarbamates. wikipedia.org This rearrangement is a key step in a multi-stage synthesis of thiophenols, which are versatile precursors for benzothiophenes. wikipedia.org The traditional NKR requires very high temperatures, often between 200 and 300 °C, which can limit its applicability with sensitive substrates. wikipedia.orgorganic-chemistry.org

Significant advancements have been made by employing palladium catalysis, which substantially lowers the required reaction temperature. organic-chemistry.org The use of palladium catalysts, such as [Pd(tBu₃P)₂], can facilitate the rearrangement at temperatures as low as 100 °C. organic-chemistry.org For substrates bearing electron-withdrawing groups, the reaction can proceed at even milder temperatures. organic-chemistry.org The catalytic cycle is proposed to involve oxidative addition of the O-aryl bond to the palladium center, followed by tautomerization and reductive elimination to yield the S-aryl product. organic-chemistry.org

This catalytic variant not only makes the synthesis of thiophenol precursors more energy-efficient and safer but also broadens the substrate scope. organic-chemistry.org The resulting S-aryl thiocarbamates can then be hydrolyzed to thiophenols, which can subsequently undergo cyclization reactions to form the benzothiophene ring system. wikipedia.org The palladium-catalyzed NKR has been integrated into modular synthetic routes to produce complex fused heterocyclic systems, including nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives. rsc.org

Table 2: Comparison of Thermal vs. Palladium-Catalyzed Newman-Kwart Rearrangement

| Feature | Thermal Newman-Kwart Rearrangement | Palladium-Catalyzed Newman-Kwart Rearrangement | Source(s) |

| Reaction | O-Aryl thiocarbamate → S-Aryl thiocarbamate | O-Aryl thiocarbamate → S-Aryl thiocarbamate | wikipedia.org |

| Temperature | 200–300 °C | As low as 21-100 °C | wikipedia.orgorganic-chemistry.org |

| Catalyst | None (Thermal) | [Pd(tBu₃P)₂] or other Pd complexes | organic-chemistry.org |

| Mechanism | Concerted, four-membered cyclic transition state | Oxidative addition, tautomerization, reductive elimination | wikipedia.orgorganic-chemistry.org |

| Advantages | Simple, no catalyst required | Milder conditions, broader substrate scope, improved safety | organic-chemistry.org |

Novel and Emerging Synthetic Methodologies

As the demand for structurally diverse boronic acids grows, innovative synthetic methods are being developed. These new approaches often provide milder reaction conditions and greater functional group tolerance, enabling late-stage functionalization of complex molecules.

Decarboxylative Borylation from Carboxylic Acids

A highly significant emerging strategy is the direct conversion of abundant and structurally diverse carboxylic acids into valuable boronic acids and their esters. nih.gov This decarboxylative borylation bypasses the need for traditional organometallic precursors, offering a more direct and efficient route to borylated compounds. illinois.edu The methodology has been successfully applied to a wide array of primary, secondary, and tertiary alkyl carboxylic acids. nih.gov

One prominent method involves the conversion of a carboxylic acid into a redox-active ester (RAE), such as an N-hydroxyphthalimide (NHP) ester. nih.govillinois.edu This RAE can then undergo a nickel-catalyzed or a photoinduced reaction with a diboron reagent, like bis(catecholato)diboron (B79384) (B₂cat₂) or bis(pinacolato)diboron (B₂pin₂), to form the corresponding boronic ester. nih.govnih.gov The photoinduced process can occur at room temperature under visible light, highlighting the mildness of the conditions. nih.gov

This transformation demonstrates excellent functional group compatibility, tolerating moieties that are often incompatible with traditional borylation methods. nih.gov More recently, copper-catalyzed strategies have been developed that exploit photoinduced ligand-to-metal charge transfer (LMCT) to convert (hetero)aryl carboxylic acids directly into aryl radicals, which are then trapped by a boron source at ambient temperatures, eliminating the need for pre-activation to an RAE. princeton.edu The resulting boronic esters are versatile intermediates that can be hydrolyzed to boronic acids or used directly in cross-coupling reactions. nih.govprinceton.edu

Table 3: Key Aspects of Decarboxylative Borylation

| Feature | Description | Source(s) |

| Transformation | R–COOH → R–B(OR)₂ | nih.gov |

| Starting Materials | Carboxylic acids, Diboron reagents (B₂pin₂, B₂cat₂) | illinois.edunih.gov |

| Activation Method | Formation of Redox-Active Esters (e.g., NHP esters) or direct use | nih.govprinceton.edu |

| Catalysis | Nickel-catalyzed, Photoinduced (Iridium photocatalyst), Copper-catalyzed (LMCT) | nih.govillinois.eduprinceton.edu |

| Conditions | Often mild, room temperature for photoinduced methods | nih.govprinceton.edu |

| Advantages | High functional group tolerance, uses readily available starting materials, enables late-stage borylation | nih.govnih.gov |

Catalytic Applications of 5 Benzothiopheneboronic Acid and Its Analogs

Cross-Coupling Reactions

5-Benzothiopheneboronic acid and its related isomers are versatile reagents in a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex aryl and heteroaryl structures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and benzothiopheneboronic acids are frequently employed as coupling partners. musechem.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. libretexts.org

Benzothiopheneboronic acids, including the 2- and 3-isomers, are effective nucleophilic partners in Suzuki-Miyaura reactions, coupling with a range of aryl and heteroaryl halides to produce the corresponding biaryl and heterobiaryl products. For instance, 2- and 3-benzo[b]thiophene boronic acids have been successfully coupled with N-Boc-β-bromodehydroalanine esters. Research has also demonstrated the coupling of thiophene- and benzothiopheneboronic acids with various aryl bromides. researchgate.net

The reactivity in these couplings can be influenced by the specific reaction conditions and the nature of the substrates. For example, the coupling of 3-thiophene-boronic acids with certain iodo-benzyloxybenzaldehydes using a palladium acetate (B1210297)/tri(o-tolyl)phosphine system resulted in high yields of 76-99%. researchgate.net However, challenges can arise with unstable partners; five-membered 2-heteroaromatic boronic acids, including thiophene (B33073) analogs, are known to deboronate quickly under basic conditions. acs.org To overcome this, specialized precatalysts have been developed that facilitate fast coupling at room temperature, expanding the reaction's scope. acs.org

| Boronic Acid | Coupling Partner | Catalyst System | Conditions | Yield |

| 2-Benzothiopheneboronic acid | 4-Tosyl-2(5H)-furanone | Pd(PPh₃)₄, K₂CO₃ | Dioxane, 80 °C | 48% ysu.amresearchgate.net |

| 3-Thiopheneboronic acid | Iodo-benzyloxybenzaldehydes | Pd(OAc)₂, P(o-tolyl)₃, K₃PO₄ | DME | 76-99% researchgate.net |

| Thiophene/Benzothiopheneboronic acids | Aryl bromides | cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane/[PdCl(C₃H₅)]₂ | - | Good yields researchgate.net |

A notable aspect of using thiophene-based boronic acids in Suzuki-Miyaura reactions is the potential for the sulfur atom to interact with the palladium catalyst. This interaction can have a detrimental effect on the catalyst's efficiency, a phenomenon sometimes referred to as catalyst poisoning. ysu.amnih.gov

For example, in the coupling reaction between 2-benzothiopheneboronic acid and 4-tosyl-2(5H)-furanone, a moderate yield of 48% was observed. ysu.amresearchgate.net This reduced efficiency was attributed to a deteriorating effect of the sulfur atom on the palladium catalyst during the reaction. ysu.amresearchgate.net Similarly, challenges related to the electronic properties and potential poisoning by sulfur-containing heteroaryl compounds have been noted as a general difficulty in Suzuki couplings. However, strategic choices can mitigate this issue. It has been found that involving the thiophene moiety in the transmetalation step (as the boronic acid derivative) rather than the oxidative addition step (as the halide) can significantly improve the synthetic outcome. nih.gov

Asymmetric Suzuki-Miyaura reactions are powerful methods for constructing chiral molecules with high stereocontrol. sioc-journal.cn These reactions aim to produce products with high diastereoselectivity (control over the relative stereochemistry) and enantiopurity (an excess of one enantiomer over the other). nih.govnih.gov

In rhodium-catalyzed asymmetric couplings, the choice of ligand and substrate can determine the stereochemical outcome. springernature.com Mechanistic studies suggest that for certain diastereoselective cross-couplings, the diastereoselectivity is set during the oxidative addition step, while the product's absolute stereochemistry is determined during reductive elimination. springernature.com Research on the rhodium-catalyzed asymmetric coupling of racemic bicyclic allylic chlorides with various heteroaryl boronic acids has demonstrated the potential for high enantio- and diastereoselectivity. nih.govnih.gov While not always employing benzothiophene (B83047) boronic acid itself, these studies establish the principles for achieving high stereocontrol with heteroaromatic boronic acids.

| Boronic Acid | Coupling Partner | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Thiophen-2-ylboronic acid | Racemic bicyclic allyl chloride | [Rh(cod)(OH)]₂ / Ligand | >20:1 | 97% |

| Thiophen-3-ylboronic acid | Racemic bicyclic allyl chloride | [Rh(cod)(OH)]₂ / Ligand | >20:1 | 98% |

| Benzo[b]thiophen-2-ylboronic acid | Racemic bicyclic allyl chloride | [Rh(cod)(OH)]₂ / Ligand | >20:1 | 98% |

Data adapted from studies on rhodium-catalyzed asymmetric Suzuki-Miyaura couplings. researchgate.net

Impact of Sulfur on Palladium Catalysis in Thiopheneboronic Acids

Homo-coupling Reactions of Heterocyclic Boronic Acids

In addition to cross-coupling, boronic acids can undergo homo-coupling to form symmetrical biaryl compounds. This reaction can sometimes be an undesired side product in cross-coupling but can also be optimized to become the main synthetic route. yonedalabs.com

A versatile and environmentally friendly method for the homo-coupling of aryl and heteroarylboronic acids utilizes a copper fluorapatite (B74983) (CuFAP) catalyst. researchgate.netrsc.org This system operates efficiently at ambient temperature without the need for additional ligands or bases. rsc.org Both 2-benzothiopheneboronic acid and 3-benzothiopheneboronic acid have been successfully subjected to these conditions, providing the corresponding symmetrical bis(benzothienyl) products in excellent yields. researchgate.net

| Boronic Acid | Catalyst | Conditions | Product | Yield |

| 2-Thiopheneboronic acid | CuFAP | MeOH, RT | 2,2'-Bithiophene | 96% researchgate.net |

| 3-Thiopheneboronic acid | CuFAP | MeOH, RT | 3,3'-Bithiophene | 95% researchgate.net |

| 2-Benzothiopheneboronic acid | CuFAP | MeOH, RT | 2,2'-Bis(benzo[b]thiophene) | 94% researchgate.net |

| 3-Benzothiopheneboronic acid | CuFAP | MeOH, RT | 3,3'-Bis(benzo[b]thiophene) | 93% researchgate.net |

Other Boronic Acid-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig)

The utility of benzothiopheneboronic acid extends beyond the Suzuki reaction to other important palladium-catalyzed transformations, such as the Sonogashira and Buchwald-Hartwig reactions.

The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org While boronic acids are not the conventional coupling partner for the alkyne, related methodologies can involve them.

The Buchwald-Hartwig amination is a powerful method for forming C–N bonds by coupling an amine with an aryl halide. organic-chemistry.orgwikipedia.org Although the standard reaction does not use a boronic acid as a primary substrate, multi-step syntheses often combine Suzuki or other boronic acid couplings with a subsequent Buchwald-Hartwig amination step on the same molecule to build complex, multi-functionalized structures.

Organocatalysis and Lewis Acid Catalysis

Organoboron acids, including this compound, function as stable and organic-soluble Lewis acids. nih.gov Their catalytic activity is primarily based on the Lewis acidity of the trivalent boron center, which facilitates reversible covalent interactions with hydroxyl and carbonyl groups. acs.orgacs.org This interaction enables various modes of electrophilic activation, accelerating a range of organic reactions. acs.orgacs.org

Activation Modes in Organoboron Catalysis

The catalytic prowess of organoboron acids is rooted in their diverse modes of substrate activation. researchgate.net These modes include:

Lewis Acid Catalysis: The boron atom, with its vacant p-orbital, acts as a Lewis acid, coordinating to Lewis bases such as the oxygen atom of a carbonyl group. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Brønsted Acid-Assisted Lewis Acid Catalysis: In some cases, the boronic acid can act in concert with a Brønsted acid. For instance, the combination of an arylboronic acid with oxalic acid can generate a stronger Brønsted acid in situ, which then promotes reactions via an SN1-type mechanism. acs.orgnih.gov

Covalent Activation: Organoboron acids can form reversible covalent bonds with hydroxyl groups, such as those in alcohols and carboxylic acids. acs.orgresearchgate.net This interaction can activate the hydroxyl group for various transformations, including substitution and elimination reactions. acs.org

Bifunctional Catalysis: Arylboronic acids bearing appropriately positioned functional groups can engage in bifunctional catalysis. For example, an ortho-aminomethyl-substituted arylboronic acid can simultaneously activate two different carboxylic acid groups through a combination of Lewis acid and Brønsted base catalysis. nih.gov

Applications in Dehydration Reactions

Organoboron acids are effective catalysts for dehydration reactions, activating alcohols and diols for the loss of water. nih.gov This activation can lead to the formation of carbocation intermediates, which can then undergo various subsequent reactions such as cyclizations, rearrangements, and Friedel-Crafts alkylations. nih.govnih.gov For instance, electron-deficient arylboronic acids have been shown to catalyze the Friedel-Crafts alkylation of arenes using benzylic or allylic alcohols as electrophiles. acs.org The catalytic system often involves the in situ formation of a Brønsted acid from the arylboronic acid and a co-catalyst like oxalic acid, which promotes the reaction through an SN1-type pathway. acs.orgnih.gov This methodology has been successfully applied to the synthesis of various substituted compounds, highlighting the utility of arylboronic acids in promoting C-C bond formation through dehydration. nih.gov

Catalysis of Carbonyl Condensation Reactions

Arylboronic acids have proven to be valuable catalysts for various carbonyl condensation reactions, which are fundamental transformations in organic synthesis. nih.gov These reactions are traditionally accelerated by Lewis acids, and organoboron acids provide a milder and often more selective alternative. nih.gov

One of the key applications is in aldol-type condensations. While boric acid itself can catalyze the condensation of aldehydes and ketones, the yields are often low. nih.gov However, arylboronic acids, particularly those with specific substituents, can be more effective. For example, aminoboronic acids have shown promise as aldol (B89426) catalysts through a dual-activation mechanism, where the boron center acts as a Lewis acid and the amine functions as a base. nih.gov

Furthermore, arylboronic acids can be used in multicomponent condensation reactions. Boric acid, for instance, has been shown to be an effective catalyst for the three-component Mannich reaction, leading to the formation of β-amino carbonyl compounds under mild conditions. nih.gov In some cases, tandem reactions combining aldol condensation with subsequent transition-metal-catalyzed additions of arylboronic acids have been developed to produce β-arylated ketones in good to high yields. nih.govacs.org This approach avoids the need to pre-form and purify the intermediate α,β-unsaturated ketones. nih.gov

| Reaction Type | Catalyst System | Substrates | Products | Yield | Ref |

| Aldol Condensation | Boric Acid | Aldehydes, Ketones | α,β-Unsaturated Carbonyls | Low | nih.gov |

| Mannich Reaction | Boric Acid/Silica | Aldehyde, Amine, Ketone | β-Amino Carbonyls | - | nih.gov |

| Tandem Aldol/Addition | Platinacycle/Arylboronic Acid | Aldehydes, Methyl Ketones, Arylboronic Acids | β-Arylated Ketones | Good to High | nih.govacs.org |

| Vinylogous Aldol | Iron Catalyst | Biginelli Products, Aryl Aldehydes | (E)-6-arylvinyl-dihydropyrimidin-2(1H)-ones | - | science.gov |

Acylation and Alkylation Catalysis

Arylboronic acids serve as effective catalysts for both acylation and alkylation reactions, primarily through the activation of carboxylic acids and alcohols, respectively. nih.gov

In acylation reactions , particularly esterification and amidation, arylboronic acids are highly developed catalysts. nih.gov They activate carboxylic acids towards nucleophilic attack by alcohols or amines.

For alkylation reactions , the activation modes seen in dehydrative processes are applied. nih.gov Arylboronic acids catalyze the Friedel-Crafts alkylation of electron-rich arenes with π-activated alcohols like allylic and benzylic alcohols. nih.gov The reaction is believed to proceed through an SN1-type intermediate, with the boronic acid facilitating the departure of the hydroxyl group as water. nih.gov More recently, arylboronic acid catalysis has been extended to the C-alkylation of 1,3-dicarbonyl compounds using benzylic alcohols as electrophiles. acs.orgnih.govnih.gov This method allows for the formation of new C-C bonds with water as the only byproduct. nih.govnih.gov A combination of an electron-deficient arylboronic acid, such as pentafluorophenylboronic acid, and a co-catalyst like oxalic acid has been shown to be an efficient system for these transformations. acs.orgresearchgate.net

| Reaction | Catalyst System | Electrophile | Nucleophile | Product | Yield | Ref |

| Friedel-Crafts Alkylation | Pentafluorophenylboronic acid | Benzylic/Allylic Alcohols | Electron-rich Arenes | Alkylated Arenes | - | nih.gov |

| C-Alkylation | Pentafluorophenylboronic acid / Oxalic acid | Secondary Benzylic Alcohols | 1,3-Diketones | C-Alkylated Diketones | up to 98% | acs.orgnih.gov |

| C-Alkylation | Pentafluorophenylboronic acid / Oxalic acid | Secondary Benzylic Alcohols | 1,3-Ketoesters | C-Alkylated Ketoesters | Good | acs.orgnih.gov |

| Allylation | Pentafluorophenylboronic acid / Oxalic acid | Benzylic Alcohols | Allyltrimethylsilane | Allylated Products | up to 96% | nih.govnih.gov |

Cycloaddition Reactions

Arylboronic acids have emerged as effective catalysts for various cycloaddition reactions, a powerful tool for the construction of cyclic molecules. nih.gov Their catalytic activity in these reactions is generally attributed to the electrophilic activation of one of the reactants through coordination with the boron atom. researchgate.netnih.gov

One notable application is in the Diels-Alder reaction . Arylboronic acids can catalyze the [4+2] cycloaddition between dienes and α,β-unsaturated carboxylic acids as dienophiles. researchgate.net The boronic acid is thought to lower the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated acid by forming a covalent monoacylated hemiboronic ester intermediate, thereby accelerating the reaction. researchgate.net

Furthermore, arylboronic acids have been successfully employed in [4+3] cycloaddition reactions . For instance, 3,5-bis(trifluoromethyl)phenylboronic acid has been identified as a superior catalyst for the reaction between allylic cations and various dienes, leading to the synthesis of highly substituted seven-membered rings, such as cyclohepta[b]benzofurans and cyclohepta[b]indoles, in excellent yields. rsc.orgdntb.gov.ua The proposed mechanism involves the formation of an ionic intermediate from the substrate and the boronic acid, which then undergoes the cycloaddition. rsc.org

Arylboronic acids have also been found to catalyze 1,3-dipolar cycloadditions . In certain cases, they can facilitate the Huisgen cycloaddition of azides with terminal alkynes bearing a carboxylic acid group, even in the absence of the traditional copper catalyst. nih.gov The catalytic effect is believed to arise from the electrophilic activation of the alkyne through the formation of a covalent adduct with the boronic acid. nih.gov

| Cycloaddition Type | Catalyst | Reactant 1 | Reactant 2 | Product | Ref |

| [4+2] Diels-Alder | Arylboronic acid | Diene | 2-Alkynoic acid | Polysubstituted aromatic carboxylic acid | researchgate.net |

| [4+3] Annulation | 3,5-Bis(trifluoromethyl)phenylboronic acid | Allylic cation | Diene | Cyclohepta[b]benzofuran/indole | rsc.org |

| 1,3-Dipolar Cycloaddition | ortho-Nitrophenylboronic acid | Azide | Alkyne-carboxylic acid | Triazole | nih.gov |

Reductions of Amides via Hydrosilylation

Benzothiophene-based boronic acids have been identified as effective organocatalysts for the reduction of amides to amines using hydrosilanes as the reducing agent. nih.gov This metal-free catalytic system demonstrates good functional-group tolerance, allowing for the selective reduction of tertiary, secondary, and primary amides. nih.govlookchem.com The reaction proceeds cleanly and provides a straightforward synthetic route to various amines. lookchem.com

The proposed mechanism involves the interaction of the hydroxyl group of the boronic acid with the carbonyl group of the amide through hydrogen bonding, which activates the amide for reduction by the hydrosilane. lookchem.com This methodology offers a valuable alternative to traditional metal-hydride reductions and noble-metal-catalyzed hydrosilylations, which often suffer from limited functional-group compatibility. lookchem.com

| Amide Type | Catalyst | Reducing Agent | Product | Functional Group Tolerance | Ref |

| Tertiary Amides | Benzothiophene-based boronic acid | Hydrosilane | Tertiary Amines | Good | nih.govlookchem.com |

| Secondary Amides | Benzothiophene-based boronic acid | Hydrosilane | Secondary Amines | Good | nih.govlookchem.com |

| Primary Amides | Benzothiophene-based boronic acid | Hydrosilane | Primary Amines | Good | nih.govlookchem.com |

Mechanistic Investigations of Catalytic Pathways

The catalytic efficacy of this compound and its analogs is deeply rooted in a series of intricate mechanistic pathways. These pathways govern the interaction between the boronic acid catalyst and the reactants, ultimately dictating the reaction's outcome and efficiency. Understanding these mechanisms at a molecular level is crucial for the rational design of more advanced catalysts and the optimization of existing catalytic systems. This section delves into the fundamental aspects of these catalytic pathways, including the formation of key intermediates, the role of non-covalent interactions, the influence of electronic properties, and the insights gained from computational modeling.

Formation of Boron Enolates and Enediols

A pivotal step in many boronic acid-catalyzed reactions, particularly aldol-type and condensation reactions, is the formation of boron enolates or enediols. nih.gov These intermediates are generated through the reaction of a carbonyl compound with the boronic acid. While the direct formation of boron enolates from ketones or aldehydes can be challenging, several strategies have been developed to access these reactive species.

One effective method involves the gold-catalyzed addition of an arylboronic acid, such as an analog of this compound, to an alkyne. ucl.ac.uknih.gov This process rapidly generates a boron enolate at ambient temperature, which can then participate in subsequent reactions. For instance, the reaction of an ortho-alkynylbenzeneboronic acid with a gold catalyst leads to the formation of a six-membered boron enolate. ucl.ac.uk This intermediate can then react with an aldehyde in an aldol reaction to form a cyclic boronate ester. ucl.ac.uk The mild conditions of this enolate formation method make it compatible with a variety of functional groups. ucl.ac.uk

Another approach to generate boron enolates involves the nucleophilic addition of an α-borylated carbanion to an ester. brighton.ac.uk This strategy results in the formation of a boron enolate that can be trapped by electrophiles. brighton.ac.uk The strength of the boron-oxygen bond, which is significantly greater than that of a boron-carbon bond, facilitates the tautomerization from a C-bound to an O-bound boron enolate. brighton.ac.uk

In reactions involving dicarbonyl compounds like pyruvic acids, bidentate binding to the organoboron catalyst is a key feature. nih.gov This tight and rapid binding, even in aqueous solutions, facilitates the subsequent reaction. nih.gov For substrates like hydroxyacetone (B41140), the reaction is proposed to proceed through a boron enediol. nih.gov The formation of these organized boronate complexes is crucial for achieving high diastereoselectivity in certain aldol reactions. nih.gov

The table below summarizes key aspects of boron enolate formation relevant to arylboronic acid catalysis.

| Method of Formation | Precursors | Key Features | Resulting Intermediate |

| Gold-Catalyzed Addition | ortho-Alkynylbenzeneboronic acids and alkynes | Mild reaction conditions, rapid formation. ucl.ac.uknih.gov | Cyclic boron enolate |

| Nucleophilic Substitution | α-Borylated nucleophiles and esters | Forms a B-C bond followed by tautomerization to a more stable B-O bond. brighton.ac.uk | O-bound boron enolate |

| Reaction with Dicarbonyls | Pyruvic acids or hydroxyacetone and arylboronic acids | Bidentate binding to the boronic acid. nih.gov | Boron enolate or enediol |

Role of Hydrogen Bonding in Catalytic Activity

Hydrogen bonding is a critical non-covalent interaction that plays a multifaceted role in the catalytic activity of this compound and its analogs. wikipedia.org It contributes to the stabilization of transition states, the orientation of substrates, and the activation of reactants. wikipedia.orgacs.orgrsc.org

In many catalytic cycles, the boronic acid's hydroxyl groups can act as hydrogen-bond donors. This interaction can activate electrophiles, such as carbonyl compounds, by increasing their polarization and making them more susceptible to nucleophilic attack. nih.gov Furthermore, hydrogen bonding can help to organize the reactants in the transition state, leading to enhanced stereoselectivity. nih.gov For example, in the aldol reaction, a hydrogen bond between the boronic acid and the aldehyde can help to create a well-defined transition state, resulting in high diastereoselectivity. nih.gov

The presence of other functional groups on the boronic acid or in the catalytic system can also contribute to hydrogen bonding networks. For instance, in rhodium-catalyzed 1,4-addition reactions, the amide proton of a chiral ligand can participate in hydrogen bonding with the substrate, stabilizing the transition state and influencing enantioselectivity. rsc.org Similarly, the alcohol function on an N-heterocyclic carbene (NHC) ligand in a rhodium complex can play a role analogous to that of water, participating in hydrogen bonding and influencing the catalytic activity in the addition of arylboronic acids to enones. acs.org

The ability of boronic acids to form hydrogen bonds is also a factor in their interaction with Lewis bases. Studies have shown that for some reactions, hydrogen-bonding interactions are the predominant mode of activation, rather than coordination to the Lewis acidic boron center. researchgate.net This highlights the versatility of boronic acids as catalysts, capable of operating through different activation modes.

The following table outlines the key roles of hydrogen bonding in arylboronic acid catalysis.

| Role of Hydrogen Bonding | Mechanism | Effect on Reaction | Example |

| Substrate Activation | Donation of a hydrogen bond to an electrophile (e.g., carbonyl). nih.gov | Increases electrophilicity of the substrate. | Aldol reactions. nih.gov |

| Transition State Stabilization | Formation of hydrogen bonds within the transition state assembly. rsc.org | Lowers the activation energy and can control stereoselectivity. rsc.org | Asymmetric 1,4-addition reactions. rsc.org |

| Catalyst-Ligand Interaction | Hydrogen bonding involving functional groups on ligands. acs.org | Influences the overall catalytic activity and efficiency. | Rhodium-catalyzed additions with functionalized NHC ligands. acs.org |

| Anion Binding | Sequestration of anions by hydrogen-bond donors. wikipedia.org | Facilitates the formation of reactive cationic species. | Urea and thiourea (B124793) co-catalysis. wikipedia.org |

Influence of Boron Lewis Acidity on Reaction Kinetics

The Lewis acidity of the boron center in this compound and its analogs is a fundamental property that significantly influences their catalytic activity and reaction kinetics. raineslab.com Boronic acids, despite having hydroxyl groups, primarily function as Lewis acids due to the electron-deficient nature of the trivalent boron atom, which possesses a vacant p-orbital. raineslab.com

The Lewis acidity of an arylboronic acid can be modulated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine atoms or nitro groups, increase the Lewis acidity of the boron center. raineslab.comnih.gov This enhanced acidity generally leads to a lower pKa of the boronic acid. nih.gov In many reactions, a correlation exists between the Lewis acidity of the boronic acid catalyst and the reaction rate. nih.gov More Lewis acidic boronic acids are often more efficient catalysts for reactions that proceed through electrophilic activation. nih.gov

The catalytic cycle often involves the formation of a Lewis acid-base complex between the boronic acid and a substrate containing a Lewis basic site, such as an oxygen or nitrogen atom. nih.gov The stability of this complex and the degree of activation of the substrate are directly related to the Lewis acidity of the boron center. For instance, in the activation of alcohols, highly electron-deficient arylboronic acids can facilitate nucleophilic substitution, often via an SN1-type mechanism. nih.gov

However, the relationship between Lewis acidity and catalytic activity is not always linear. In some cases, an optimal level of Lewis acidity is required. Excessively strong Lewis acids can lead to catalyst deactivation or undesired side reactions. researchgate.net Furthermore, some studies suggest that for certain reactions, the catalytic activity correlates better with the hydrogen-bonding ability of the boronic acid rather than its Lewis acidity as measured by pKa values. researchgate.net This indicates that the mode of catalysis is dependent on the specific reaction and substrates involved.

The table below provides a summary of the influence of boron Lewis acidity on catalytic reactions.

| Factor | Effect on Lewis Acidity | Impact on Reaction Kinetics | Reference |

| Electron-withdrawing substituents | Increases Lewis acidity | Generally increases reaction rates for electrophilic activation. | raineslab.comnih.gov |

| Electron-donating substituents | Decreases Lewis acidity | Generally decreases reaction rates for electrophilic activation. | |

| Formation of boronate anion | Creates a tetrahedral, less Lewis acidic species. | Can be a key step in nucleophilic activation pathways. | nih.gov |

| Steric hindrance around boron | Can impede substrate binding. | May decrease reaction rates. |

Computational Studies on Transition States and Activation Energies

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of catalytic reactions involving boronic acids. montclair.edu Density Functional Theory (DFT) and other quantum chemical methods allow for the detailed investigation of reaction pathways, the characterization of transient intermediates and transition states, and the calculation of activation energies. montclair.edursc.org These theoretical insights complement experimental findings and provide a deeper understanding at the atomic and electronic levels. montclair.edu

Computational studies can map out the potential energy surface of a reaction, identifying the most favorable pathway and the rate-limiting step. montclair.edu For example, in a proposed mechanism for the trifluoromethylation of boronic acids, computational analysis of the transition state energy barriers helped to determine the thermodynamic feasibility of the reaction pathway. montclair.edu Such calculations can also compare alternative mechanistic proposals, as demonstrated in a study where a pathway involving early base-promoted transmetalation was found to be thermodynamically less favorable. montclair.edu

The analysis of transition state geometries provides crucial information about the key interactions that govern reactivity and selectivity. For instance, in the protodeboronation of boronic acids, computational models have identified transition states involving one or two water molecules, with the latter having a lower enthalpic barrier but a higher entropic penalty. rsc.org These calculations can also reveal the significant role of the solid state in reducing the entropic barrier to reaction. rsc.org

Furthermore, computational models are used to understand the role of co-catalysts and solvent effects. Explicit solvent calculations have shown a significant impact on reaction energies, indicating the necessity of including solvent molecules in the models for accurate predictions. montclair.edu Distortion/interaction analysis is another powerful computational technique that can explain the reactivity and diastereoselectivity in cycloaddition reactions by quantifying the energy required to deform the reactants into the transition state geometry. researchgate.net

The table below presents examples of how computational studies have provided insights into boronic acid catalysis.

| Computational Method | Investigated Aspect | Key Finding | Reference |

| DFT Calculations | Reaction energy pathways | Determined the thermodynamic feasibility of proposed mechanistic steps. | montclair.edu |

| Transition State Search | Geometry and energy of transition states | Elucidated the role of water and entropy in protodeboronation. | rsc.org |

| Implicit/Explicit Solvent Models | Effect of solvent on reaction energies | Showed that explicit solvent inclusion is crucial for accurate modeling. | montclair.edu |

| Distortion/Interaction Analysis | Diastereoselectivity in cycloadditions | Revealed that high deformation energies of reactants can hinder reactivity. | researchgate.net |

Applications in Medicinal Chemistry and Drug Discovery

Boronic Acids as Bioisosteres

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. drughunter.combeilstein-journals.org This approach is often employed to enhance a drug candidate's activity, selectivity, and pharmacokinetic profile. scispace.comnih.govresearchgate.net Boronic acids, including 5-benzothiopheneboronic acid, have emerged as valuable bioisosteres. drughunter.comprismbiolab.comresearchgate.net

Carboxylic acids are prevalent in many biologically active molecules but can present challenges such as poor membrane permeability and metabolic instability. drughunter.comscispace.comnih.gov Boronic acids can serve as effective mimics of carboxylic acids. scispace.comnih.govnih.gov They can also act as bioisosteres for amino acids, a fundamental component of proteins. researchgate.net This mimicry allows for the design of novel therapeutic agents with potentially improved pharmacological properties. scispace.comnih.gov

Enzyme Inhibition Mechanisms

A significant area of interest for this compound and related boronic acid derivatives is their ability to inhibit enzymes, particularly β-lactamases. nih.gov These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics, a widely used class of antibacterial drugs. mdpi.comnih.gov

β-Lactamases are categorized into four main classes: A, B, C, and D. mdpi.comnih.gov Classes A, C, and D are serine β-lactamases (SBLs), which utilize a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases (MBLs) that require zinc ions for their activity. mdpi.comnih.govmdpi.com Boronic acids have demonstrated the ability to inhibit enzymes from all four classes, making them broad-spectrum inhibitors. asm.orgfrontiersin.org Specifically, derivatives of benzothiophene (B83047) boronic acid have shown activity against various β-lactamases. researchgate.netnih.gov

The following table provides an overview of the β-lactamase classes and examples of enzymes inhibited by boronic acid derivatives.

| Class | Type | Examples of Inhibited Enzymes |

| A | Serine β-Lactamase | KPC-2, GES-5, CTX-M-15, TEM-1 |

| B | Metallo-β-Lactamase | NDM-1, VIM-2 |

| C | Serine β-Lactamase | AmpC, P99 |

| D | Serine β-Lactamase | OXA-24/40, OXA-48 |

This table is for illustrative purposes and includes examples of enzymes from various studies on boronic acid inhibitors, not exclusively this compound.

The inhibitory action of boronic acids against serine β-lactamases involves the formation of a reversible covalent bond with the catalytic serine residue in the enzyme's active site. researchgate.netresearchgate.netnih.govmdpi.com The electrophilic boron atom of the boronic acid is attacked by the nucleophilic hydroxyl group of the serine residue. researchgate.netresearchgate.net This results in the formation of a stable tetrahedral adduct, which mimics the transition state of the natural substrate hydrolysis reaction. researchgate.netnih.govnih.gov This covalent interaction effectively blocks the enzyme's activity. uliege.be

In the active site of metallo-β-lactamases, boronic acids undergo a chemical reaction with a nucleophilic hydroxide (B78521) anion. mdpi.comnih.gov This interaction leads to the formation of a covalent tetrahedral product known as a hydroxyboronate anion. mdpi.comnih.gov The boron atom in the inhibitor displays stronger electrophilic properties than the carbonyl carbon atom of a typical β-lactam substrate, facilitating this reaction. researchgate.net The formation of this stable hydroxyboronate anion within the active site is a key step in the inhibition of metallo-β-lactamases. nih.gov

The mechanism of inhibition by boronic acids can be contrasted with the normal process of substrate hydrolysis by β-lactamases. In the hydrolysis of a β-lactam antibiotic, the enzyme's active site serine (in SBLs) or a metal-activated hydroxide (in MBLs) attacks the carbonyl carbon of the β-lactam ring. mdpi.com This leads to the opening of the ring and inactivation of the antibiotic. mdpi.com Boronic acid inhibitors effectively mimic this initial step but form a more stable adduct, thus preventing the completion of the catalytic cycle and regeneration of the active enzyme. mdpi.comnih.gov The energy barrier for the nucleophilic attack on a boronic acid inhibitor is significantly lower than that for a typical substrate like imipenem, making the inhibition process highly efficient. researchgate.net

Mechanistic Insights into Hydroxyboronate Anion Formation

Inhibition of HIV Protease

Chemotherapeutic Agents

The benzothiophene scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds with demonstrated biological activities, including anticancer effects. researchgate.net While direct chemotherapeutic activity of this compound is not documented, its critical role as a key building block for a potent anticancer agent is well-established. researchgate.net

An isomer, a benzothiophen-2-yl-boronic acid, was developed as a key intermediate for the synthesis of the FGFR inhibitor Rogaratinib, an agent investigated for cancer therapy. researchgate.net The manufacturing route for this building block underwent significant evolution, highlighting its industrial importance. researchgate.net The process development involved overcoming challenges such as proto-deboronation and boroxine (B1236090) formation to produce a stable, high-purity boronic acid intermediate suitable for large-scale synthesis. researchgate.net This underscores the value of benzothiopheneboronic acids not as direct agents, but as indispensable precursors in the creation of complex chemotherapeutics.

Table 1: Synthetic Strategies for a Key Benzothiopheneboronic Acid Building Block

| Retrosynthetic Strategy | Description | Key Challenges | Ref. |

|---|---|---|---|

| Thiophene (B33073) Construction | Initial research route involving the construction of the thiophene ring onto a benzene (B151609) precursor. | Utilized for initial kilogram-scale supply but faced issues with catalyst costs and purity requirements for market supply. | researchgate.net |

| Newman-Kwart Rearrangement | An alternative approach investigated during process development. | This route was ultimately not pursued for the final manufacturing process. | researchgate.net |

| Benzene-Ring Formation | Final industrial strategy involving the formation of the benzene ring onto a thiophene precursor. | Though having a higher step-count, this was mitigated by telescoping and yielded a stable, crystalline boronic acid. | researchgate.net |

Boron Neutron Capture Therapy (BNCT) Agents

Boron Neutron Capture Therapy (BNCT) is a targeted radiation cancer therapy that requires the selective accumulation of a non-radioactive boron-10 (B1234237) (¹⁰B) isotope in tumor cells. When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles and lithium-7 (B1249544) nuclei. These particles have a short range, approximately the diameter of a single cell, allowing for highly localized destruction of cancer cells while sparing adjacent healthy tissue.

The success of BNCT is critically dependent on the development of boron-containing delivery agents that can achieve high concentration ratios in tumor versus normal tissue. Theoretically, as a boron-containing compound, this compound could be a candidate for BNCT. However, a review of the scientific literature did not identify any studies that have synthesized or evaluated this compound specifically for this application.

Targeted Drug Delivery Systems (Theoretical Framework)

The boronic acid functional group provides a strong theoretical basis for the use of this compound in targeted drug delivery systems. Phenylboronic acid and its derivatives can form reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols. This unique property allows them to selectively bind to sialic acids, which are nine-carbon sugar acids often found at the terminal positions of glycan chains on cell surface glycoproteins and glycolipids.

Many types of cancer cells are known to have an over-expression of sialic acids on their surface, a phenomenon known as hypersialylation. This distinct feature of the tumor microenvironment can be exploited for targeted drug delivery. A drug delivery system functionalized with boronic acid moieties could theoretically target and bind to the sialic acid-rich surfaces of cancer cells, thereby increasing the local concentration of a therapeutic payload at the tumor site and potentially reducing systemic toxicity. While this is a well-regarded strategy for phenylboronic acids in general, specific research applying this theoretical framework to this compound was not identified in the searched literature.

Rational Design of Boronic Acid-Based Inhibitors

The rational design of inhibitors utilizing the boronic acid functional group is a well-established strategy in medicinal chemistry, particularly for enzymes that catalyze hydrolysis, such as serine proteases. marquette.edu Boronic acids are effective because they can act as transition-state analogs. The boron atom, being Lewis acidic, can accept a lone pair of electrons from a nucleophilic residue in the enzyme's active site, such as the hydroxyl group of a serine. marquette.edu This interaction forms a stable, tetrahedral boronate adduct that mimics the high-energy tetrahedral intermediate of the enzymatic reaction, leading to potent inhibition. marquette.eduresearchgate.net

The benzothiophene moiety, as seen in this compound, offers a rigid, bicyclic aromatic scaffold that can be strategically modified. This allows for the exploration of structure-activity relationships (SAR) by introducing various substituents to probe interactions with specific pockets within an enzyme's active site. researchgate.net The development of boronic acid-based inhibitors is often an iterative process, combining chemical synthesis, biological evaluation, and structural or computational analysis to optimize potency, selectivity, and pharmacokinetic properties.

Structural and Computational Approaches for Design

Structural biology and computational chemistry are indispensable tools in the rational design of boronic acid inhibitors, including those based on the 5-benzothiophene scaffold. These approaches provide detailed insights into the molecular interactions between the inhibitor and its target enzyme, guiding the design of more effective molecules. nih.govnih.gov

X-ray Crystallography: Obtaining crystal structures of a target enzyme in complex with a boronic acid inhibitor provides a high-resolution map of the binding site. uliege.be Analysis of these structures reveals the precise orientation of the inhibitor and the key interactions that stabilize the complex. For instance, in the context of serine β-lactamases, crystallography has shown that aryl boronic acids bind to a well-defined cleft that also accommodates the R1 side chain of β-lactam substrates. uliege.beresearchgate.net The boronic acid forms a covalent bond with the catalytic Ser64 residue, while one of its hydroxyl groups interacts with the highly conserved oxyanion hole. researchgate.netuliege.be The aryl ring, such as the benzothiophene group, is often stabilized by interactions with residues like Asn152. uliege.be This structural information is crucial for designing derivatives with improved affinity by modifying the scaffold to occupy additional pockets or form new favorable interactions.

Computational Modeling and Docking: Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding modes of potential inhibitors. researchgate.netnih.gov Docking algorithms can screen virtual libraries of compounds, including derivatives of this compound, against the three-dimensional structure of a target protein to predict their binding affinity and orientation. nih.gov

These computational approaches allow for the investigation of:

Binding Poses: Predicting how different substituted benzothiopheneboronic acids will fit into the active site.

Scoring Functions: Estimating the binding energy to rank potential inhibitors before their synthesis.

Identification of Key Interactions: Highlighting potential hydrogen bonds, hydrophobic interactions, and the crucial covalent bond formation with the active site serine. researchgate.net

For example, in the design of inhibitors for class C β-lactamases, computational studies combined with crystallographic data have been used to characterize binding sites and understand how small aryl boronic acids orient themselves within the active site cleft. uliege.be This synergy between computational prediction and experimental validation accelerates the design-synthesize-test cycle, leading to the more rapid identification of potent and selective inhibitors. nih.gov

The table below summarizes the key molecular interactions involved in the binding of aryl boronic acid inhibitors to serine proteases, which are principles directly applicable to the design of inhibitors based on this compound.

| Interaction Type | Inhibitor Moiety | Enzyme Residue/Site | Significance |

| Covalent Bond | Boronic Acid (Boron atom) | Catalytic Serine (e.g., Ser64) | Mimics the tetrahedral transition state, forming a stable boronate adduct. researchgate.netuliege.be |

| Hydrogen Bond | Boronic Acid Hydroxyl | Oxyanion Hole | Stabilizes the negatively charged tetrahedral intermediate analog. uliege.be |

| Aromatic/Hydrophobic Interaction | Benzothiophene Ring | Hydrophobic Pockets / Residues (e.g., Asn152) | Anchors the inhibitor in the active site and contributes to binding affinity. uliege.be |

The development of the anti-cancer agent Rogaratinib, which uses a benzothiophene-2-yl-boronic acid as a key building block, exemplifies the importance of SAR in medicinal chemistry. researchgate.net Although the specific boronic acid isomer is different, the principles of using the benzothiophene scaffold to achieve desired biological activity are the same. Such studies generate valuable data that informs the rational design of new therapeutic agents.

The table below presents inhibition data for a selection of boronic acid-based inhibitors against various β-lactamases, illustrating the impact of structural modifications on inhibitory potency. While not all are direct derivatives of this compound, they demonstrate the principles of rational design within this class of compounds.

| Compound | Target Enzyme | Inhibition Constant (K_i) |

| 3-azidomethylphenyl boronic acid (Warhead 3) | AmpC | 700 nM nih.gov |

| Compound 10a (Triazole derivative) | AmpC | 140 nM nih.gov |

| Compound 5 (Triazole derivative) | KPC-2 | 730 nM nih.gov |

| Phenylboronic acid derivative 2 | KPC-2 | Data not specified, but noted as potent researchgate.net |

| Phenylboronic acid derivative 4 | GES-5 | Data not specified, but noted as potent researchgate.net |

Applications in Materials Science and Organic Electronics

Conjugated Polymer and Oligomer Synthesis

The synthesis of conjugated polymers and oligomers is a cornerstone of modern materials science, aiming to create solution-processable semiconductors with tunable properties. 5-Benzothiopheneboronic acid serves as a key monomer in these syntheses, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.combath.ac.uk This reaction forms carbon-carbon bonds between the benzothiophene (B83047) unit and other aryl halides or triflates, allowing for the systematic construction of extended π-conjugated backbones. sigmaaldrich.comavantorsciences.com The versatility of the Suzuki coupling enables the incorporation of a wide variety of functional groups and aromatic systems, leading to a vast library of materials with tailored characteristics. avantorsciences.com

The primary method for integrating the benzothiophene moiety into π-systems is the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comnih.gov In a typical reaction, this compound is coupled with a di-halogenated or di-triflated aromatic comonomer in the presence of a palladium catalyst and a base. This approach has been successfully used to synthesize a variety of complex structures, including:

Alternating Copolymers: Polymers where benzothiophene units alternate with other aromatic or heteroaromatic rings. This strategy is fundamental to tuning the polymer's electronic band gap and molecular orbital energy levels. nycu.edu.tw

Donor-Acceptor (D-A) Systems: The electron-rich benzothiophene unit can act as a donor component when copolymerized with electron-accepting monomers. This D-A architecture is crucial for creating materials with strong intramolecular charge transfer (ICT), which is beneficial for optoelectronic applications. tsijournals.com

Polycyclic Aromatic Frameworks: Intramolecular coupling reactions following an initial Suzuki coupling can produce larger, fused-ring systems, such as indacenodibenzothiophenes and benzothieno[3,2-b]naphtho[2,3-b]thiophenes. nih.govresearchgate.net These highly planar and extended molecules are excellent candidates for high-performance organic semiconductors.

The inclusion of the benzothiophene unit has a profound impact on the photophysical and electronic properties of the resulting polymers and oligomers. The rigid and planar nature of the benzothiophene moiety promotes intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. mdpi.com

Key influences include:

Absorption and Emission: Benzothiophene-containing polymers often exhibit absorption maxima in the UV-visible region. The specific wavelength can be fine-tuned by pairing it with different comonomers. For instance, creating donor-acceptor structures can red-shift the absorption spectrum, allowing the material to harvest more light, which is advantageous for photovoltaic applications. tsijournals.commdpi.com Some benzothiophene derivatives exhibit strong fluorescence, with emission properties that can be modulated by solvent polarity, indicating intramolecular charge transfer characteristics.

Electronic Energy Levels: The benzothiophene group helps to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. Its electron-donating nature tends to raise the HOMO level, which can be strategically used to align with the energy levels of other materials in a device, such as electrodes or acceptor molecules, to facilitate efficient charge injection or transfer. nih.gov

| Compound Type | Absorption Max (λabs) | Emission Max (λem) | Energy Levels (HOMO/LUMO) | Reference |

|---|---|---|---|---|

| Donor-Acceptor Silacycle | 410 nm | Blue (solution), Yellow (solid) | -5.78 eV / -3.12 eV | tsijournals.com |

| Thieno[3,2-f]isoquinoline Derivative | 327-337 nm | 352-369 nm | Not Specified | |

| Benzodithiophene-based Copolymer | Not Specified | Red-shifted vs. non-functionalized | Not Specified | nycu.edu.tw |

Incorporation of Benzothiophene-Boronic Acid into π-Systems

Organic Field-Effect Transistors (OFETs)

Materials derived from this compound are frequently used as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). fishersci.ca OFETs are fundamental components of organic electronics, serving as switches and amplifiers in circuits for applications like flexible displays and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. The incorporation of the benzothiophene moiety into conjugated systems often leads to materials with excellent stability and good charge transport characteristics, making them highly suitable for OFET applications. sigmaaldrich.comnih.gov

Benzothiophene-based materials typically exhibit p-type (hole-transporting) behavior, although ambipolar or n-type (electron-transporting) characteristics can be engineered. researchgate.net The sulfur atom in the thiophene (B33073) ring and the extended π-conjugation contribute to stabilizing positive charge carriers (holes). The planarity of these molecules facilitates strong intermolecular interactions and ordered packing in thin films, which creates efficient pathways for charge carriers to move through the material, resulting in high hole mobility (μh). nih.gov

For example, solution-processed OFETs using benzo[1,2-b:4,5-b′]bis[b]benzothiophene derivatives have demonstrated hole mobilities up to 0.01 cm²/V·s. Furthermore, indacenodibenzothiophene (IDBT) derivatives, synthesized using benzothiopheneboronic acid precursors, have shown some of the highest hole mobilities achieved for this class of materials, highlighting their potential for high-performance electronics. researchgate.net

| Material Class | Device Type | Hole Mobility (μh) | Reference |

|---|---|---|---|

| Indacenodibenzothiophenes (IDBTs) | OFET | High (specific value varies with derivative) | researchgate.net |

| Benzo[1,2-b:4,5-b′]bis[b]benzothiophene | Solution-processed OFET | Up to 0.01 cm²/V·s | |

| Benzothieno[3,2-b]naphtho[2,3-b]thiophene (BTNT) | Thin-Film Transistor | High (dependent on regioisomer) | nih.gov |

| Benzodithiophene-3-hexylthiophene Copolymer | OFET | Higher than non-functionalized analog | nycu.edu.tw |

Phosphorescent Sensors

Beyond transistor applications, benzothiopheneboronic acid is a valuable precursor for creating chemosensors. bath.ac.uk These sensors are designed molecules that signal the presence of a specific analyte, such as a metal ion, through a change in their optical properties, like fluorescence or phosphorescence. The boronic acid group can act as a recognition site, binding to the target analyte, while the benzothiophene unit can form part of the signaling fluorophore or phosphore. nih.gov